N'-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound with a molecular formula of C17H18IN3O2. This compound is characterized by the presence of an iodo group, a methoxy group, and a hydrazide functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation of 3-iodo-4-methoxybenzaldehyde with 2-[(3-methylphenyl)amino]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the iodo and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
- N’-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
Uniqueness
N’-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is unique due to the presence of the iodo group, which can enhance its reactivity and biological activity compared to its bromo and chloro analogs
Properties
Molecular Formula |
C17H18IN3O2 |
---|---|
Molecular Weight |
423.25 g/mol |
IUPAC Name |
N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]-2-(3-methylanilino)acetamide |
InChI |
InChI=1S/C17H18IN3O2/c1-12-4-3-5-14(8-12)19-11-17(22)21-20-10-13-6-7-16(23-2)15(18)9-13/h3-10,19H,11H2,1-2H3,(H,21,22)/b20-10+ |
InChI Key |
NTEZZQCSPCWJES-KEBDBYFISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC)I |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC(=C(C=C2)OC)I |
Origin of Product |
United States |
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